molecular formula C22H25F3N6O3S B12779308 1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine CAS No. 147920-16-9

1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine

Cat. No.: B12779308
CAS No.: 147920-16-9
M. Wt: 510.5 g/mol
InChI Key: PUPVAMYNUHQSGU-UHFFFAOYSA-N
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Description

1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine is a complex organic compound that features a unique combination of functional groups, including an indole, a piperazine, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the Trifluoromethylsulfonylamino Group: This step often involves the reaction of the indole with trifluoromethylsulfonyl chloride under basic conditions.

    Coupling with Piperazine: The indole derivative is then coupled with a piperazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Pyridine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethylsulfonylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the nitro group can yield the corresponding amine.

Scientific Research Applications

1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole and pyridine derivatives.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the trifluoromethylsulfonylamino group can enhance the compound’s binding affinity and specificity. The piperazine and pyridine moieties can further modulate the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(methylamino)-2-pyridinyl)piperazine
  • 1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(ethylamino)-2-pyridinyl)piperazine

Uniqueness

1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine is unique due to the presence of the isopropylamino group, which can enhance its binding affinity and specificity compared to similar compounds with different substituents. This uniqueness can be leveraged in the design of new pharmaceuticals and materials with tailored properties.

Properties

CAS No.

147920-16-9

Molecular Formula

C22H25F3N6O3S

Molecular Weight

510.5 g/mol

IUPAC Name

1,1,1-trifluoro-N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C22H25F3N6O3S/c1-14(2)27-18-4-3-7-26-20(18)30-8-10-31(11-9-30)21(32)19-13-15-12-16(5-6-17(15)28-19)29-35(33,34)22(23,24)25/h3-7,12-14,27-29H,8-11H2,1-2H3

InChI Key

PUPVAMYNUHQSGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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